3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole - 40527-69-3

3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Catalog Number: EVT-1373291
CAS Number: 40527-69-3
Molecular Formula: C10H9N3S2
Molecular Weight: 235.3g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

These types of compounds have shown promise in various scientific research applications, particularly in medicinal chemistry, due to their diverse biological activities. Research suggests that the [, , ]triazolo[3,4-b][1,3]benzothiazole scaffold possesses a range of biological activities, making them attractive for development as potential therapeutic agents.

Synthesis Analysis

While the specific synthesis of 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole wasn't described in the provided papers, general strategies for synthesizing [, , ]triazolo[3,4-b][1,3]benzothiazoles can be extrapolated.

  • Triazole ring formation: Reacting the 2-hydrazinobenzothiazole with an appropriate reagent, such as an orthoester or an imidate, could lead to the formation of the [, , ]triazolo[3,4-b][1,3]benzothiazole core.
  • Ethylsulfanyl group introduction: Reacting the synthesized [, , ]triazolo[3,4-b][1,3]benzothiazole with ethanethiol in the presence of a base and potentially a catalyst could facilitate the introduction of the ethylsulfanyl group at the desired position.

Conclusion:

Although the specific compound 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole has not been directly studied, its structural similarity to other [, , ]triazolo[3,4-b][1,3]benzothiazoles suggests potential for various scientific research applications. Further investigation is necessary to fully elucidate its properties, mechanism of action, and potential therapeutic benefits.

1. [, , ]Triazolo[3,4-b]benzothiazole

Compound Description: [, , ]Triazolo[3,4-b]benzothiazole serves as a novel inhibitor scaffold that acts as a nicotinamide mimic. This scaffold demonstrates the ability to inhibit various human poly- and mono-ADP-ribosylating enzymes (PARPs) by competing with nicotinamide for binding sites. Notably, it exhibits favorable ADME properties and lacks inherent cellular toxicity, highlighting its potential for drug development, particularly for creating selective inhibitors against specific PARP enzymes [].

3-Amino-[1,2,4]triazolo[3,4-b]benzothiazole Derivatives (OUL243 and OUL232)

Compound Description: This series of compounds, specifically OUL243 (compound 21 in the cited paper) and OUL232 (compound 27), exhibit potent inhibition against mono-ARTs like PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15, demonstrating nanomolar potency [].

Relevance: These derivatives share the same [, , ]triazolo[3,4-b][1,3]benzothiazole core structure with 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole. The difference lies in the substituent at the 3-position. Instead of the ethylsulfanyl group, these derivatives possess an amino group, which can be further substituted.

3-Hydroxy-[1,2,4]triazolo[3,4-b]benzothiazole (OUL245)

Compound Description: OUL245 (compound 16 in the cited paper) demonstrates selective inhibition towards poly-ARTs, particularly PARP2 [].

Relevance: This derivative is structurally similar to 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole, sharing the [, , ]triazolo[3,4-b][1,3]benzothiazole core. The difference lies in the substituent at the 3-position, where OUL245 has a hydroxy group instead of the ethylsulfanyl group.

7-((6-Aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines

Compound Description: This group of compounds combines a theophylline moiety with a [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system, linked via a methylene bridge at the 7-position of theophylline. In silico studies using molecular docking suggest that these compounds may exhibit antifungal activity, specifically against lanosterol 14α-demethylase [].

Relevance: Although structurally distinct from 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole, these compounds highlight the potential of utilizing a [, , ]triazole ring system in conjunction with other heterocycles, like benzothiazole or theophylline, for developing compounds with potential biological activity.

3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole monohydrate

Compound Description: This compound consists of a 1,2,4-triazolo[3,4-b]benzothiazole core with a cyclopropyl substituent at the 3-position. Crystallographic analysis reveals a planar structure for the fused ring system and a dihedral angle between the triazole and cyclopropyl rings [].

Relevance: This compound is structurally related to 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole, sharing the core [, , ]triazolo[3,4-b][1,3]benzothiazole structure. The difference lies in the substituent at the 3-position, where a cyclopropyl group replaces the ethylsulfanyl group.

3-(4-Hexyloxyphenyl)-1,2,4-triazolo[3,4-b]benzothiazole

Compound Description: This compound, synthesized via the Huisgen reaction, comprises a 1,2,4-triazolo[3,4-b]benzothiazole core with a 4-hexyloxyphenyl group attached to the 3-position [].

Relevance: This compound shares the same [, , ]triazolo[3,4-b][1,3]benzothiazole core structure with the target compound, 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole. The primary structural difference lies in the substituent at the 3-position, with a 4-hexyloxyphenyl group in this compound and an ethylsulfanyl group in the target compound.

Properties

CAS Number

40527-69-3

Product Name

3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

IUPAC Name

1-ethylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Molecular Formula

C10H9N3S2

Molecular Weight

235.3g/mol

InChI

InChI=1S/C10H9N3S2/c1-2-14-9-11-12-10-13(9)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3

InChI Key

DCNUHPWWDJNENH-UHFFFAOYSA-N

SMILES

CCSC1=NN=C2N1C3=CC=CC=C3S2

Canonical SMILES

CCSC1=NN=C2N1C3=CC=CC=C3S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.